5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Descripción

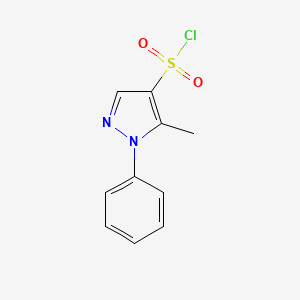

Chemical Structure:

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride (CAS RN: 342405-38-3) is a pyrazole derivative featuring a sulfonyl chloride group at the 4-position, a methyl group at the 5-position, and a phenyl ring at the 1-position of the heterocyclic ring. Its molecular formula is C₁₀H₉ClN₂O₂S, with a molecular weight of 256.71 g/mol and a melting point of 57°C .

Propiedades

IUPAC Name |

5-methyl-1-phenylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-8-10(16(11,14)15)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJCRNZTDRODFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380073 | |

| Record name | 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342405-38-3 | |

| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342405-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 5-methyl-1-phenyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. The compound is usually purified by recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Sulfonic Acid Derivatives: Formed by oxidation reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that derivatives of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride exhibit significant antimicrobial properties. In one study, synthesized sulfonamide derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against various bacterial strains, highlighting their potential as effective antimicrobial agents .

Anticancer Properties:

The compound's derivatives have been evaluated for anticancer activity. In vitro studies revealed that certain derivatives significantly inhibited the growth of cancer cell lines, such as HeLa and MCF-7, with IC50 values below 10 µM. This suggests a promising role in cancer therapeutics .

Anti-inflammatory Effects:

Some studies have reported that pyrazole derivatives derived from this compound exhibit anti-inflammatory activity comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). IC50 values for COX-2 inhibition ranged from 0.034 to 0.052 µM, indicating potent anti-inflammatory properties .

Industrial Applications

Agrochemicals:

In agriculture, this compound is utilized in the development of agrochemicals. Its ability to form sulfonamide derivatives makes it valuable for creating herbicides and pesticides that target specific biochemical pathways in plants .

Dyes and Specialty Chemicals:

The compound serves as an intermediate in the synthesis of dyes and other specialty chemicals. Its reactivity allows for the modification of existing chemical structures, leading to new products with desirable properties for industrial applications .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of derivatives derived from this compound:

-

Antimicrobial Study:

- Objective: Evaluate antimicrobial activity against bacterial strains.

- Findings: Derivatives showed effective inhibition with MICs between 0.5 and 8 µg/mL.

-

Anti-inflammatory Evaluation:

- Objective: Assess COX-2 inhibition.

- Findings: IC50 values ranged from 0.034 to 0.052 µM, demonstrating significant anti-inflammatory effects.

-

Anticancer Research:

- Objective: Investigate growth inhibition in cancer cell lines.

- Findings: Certain derivatives inhibited growth with IC50 values below 10 µM.

These studies underscore the potential applications of this compound in developing new therapeutic agents across multiple domains.

Mecanismo De Acción

The mechanism of action of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparación Con Compuestos Similares

Structural and Reactivity Data Table

Actividad Biológica

Overview

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride is a sulfonamide precursor that exhibits significant potential in medicinal chemistry. This compound, characterized by its pyrazole framework, has been investigated for various biological activities, particularly in the development of pharmaceuticals targeting cancer, inflammation, and microbial infections.

Chemical Structure and Synthesis

The compound possesses a unique structure with a five-membered heterocyclic ring that includes two nitrogen atoms and a sulfonyl chloride group. The synthesis typically involves the reaction of substituted pyrazoles with chlorosulfonic acid under controlled conditions, allowing for the formation of sulfonamide derivatives which are crucial for biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation in various assays. In vitro evaluations demonstrated that certain pyrazole derivatives significantly reduced the viability of breast cancer cell lines (MCF-7) when subjected to MTT assays, indicating their potential as anticancer agents .

Anti-inflammatory Effects

The compound's derivatives have also been evaluated for anti-inflammatory activity. Research indicates that some pyrazole-based compounds exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values comparable to standard anti-inflammatory drugs like diclofenac. For example, specific derivatives showed IC50 values ranging from 0.034 to 0.052 μM against COX-2, demonstrating their potency and selectivity .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, this compound has shown activity against various microbial strains. Its derivatives have been tested against bacteria and fungi, revealing significant antimicrobial effects which enhance their applicability in treating infections.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target proteins, such as enzymes involved in cancer progression and inflammation. The sulfonyl chloride group is particularly reactive, facilitating the formation of sulfonamide derivatives that can modulate biological pathways effectively .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | IC50 Values (μM) | Notes |

|---|---|---|---|

| This compound | Anticancer, Anti-inflammatory | 0.034 - 0.052 | Exhibits selective COX-2 inhibition |

| 4-Chlorosulfonyl-1-phenyl-1H-pyrazole | Antimicrobial | Varies | Effective against multiple bacterial strains |

| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | Moderate anticancer activity | >50 | Less potent than its methyl-substituted counterpart |

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated several derivatives of pyrazole against MCF-7 breast cancer cells using MTT assays over various concentrations and time points. Results indicated that compounds derived from 5-methyl-1-phenyl-1H-pyrazole exhibited significant reductions in cell viability compared to controls, suggesting potential for further development as anticancer agents .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, a series of pyrazole derivatives were synthesized and tested for their COX inhibitory activities. The results demonstrated that some compounds not only inhibited COX enzymes effectively but also displayed lower ulcerogenic liability compared to traditional NSAIDs like celecoxib .

Q & A

Q. How do crystal packing interactions influence the compound’s bioactivity?

Q. What structure-activity relationships (SAR) guide the design of bioactive pyrazole-sulfonyl chloride derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.